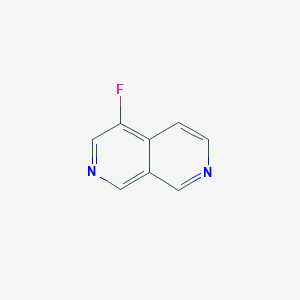

4-Fluoro-2,7-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5FN2 |

|---|---|

Molecular Weight |

148.14 g/mol |

IUPAC Name |

4-fluoro-2,7-naphthyridine |

InChI |

InChI=1S/C8H5FN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H |

InChI Key |

ANZYSINVRNVPOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=CN=CC(=C21)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 2,7 Naphthyridine and Derived Architectures

Precursor Synthesis and Strategic Halogenation Pathways

The construction of 4-fluoro-2,7-naphthyridine typically commences with the synthesis of a suitable precursor, which is often a substituted pyridine (B92270) or a pre-formed naphthyridine ring system amenable to selective halogenation. A frequently employed strategy involves preparing a 2,7-naphthyridin-4-ol (B12838863) or a similar precursor that can be subsequently converted to a chloro or bromo derivative. This halogenated intermediate serves as a key stepping stone for the introduction of fluorine.

For example, 4-chloro-2,7-naphthyridine (B15200927) can be synthesized from nicotinamide (B372718) derivatives. acs.org One route begins with the cyclization of N-(cyanomethyl)nicotinamide, itself prepared from nicotinoyl chloride and aminoacetonitrile. The resulting 3-amino-2,7-naphthyridin-1(2H)-one can then undergo a series of transformations to install the chloro group at the C4 position. An alternative pathway involves the formation of a 2,7-naphthyridin-4-one intermediate, which is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the desired 4-chloro-2,7-naphthyridine precursor.

The strategic placement of a halogen, typically chlorine or bromine, at the C4 position is crucial as it provides a suitable leaving group for the subsequent fluorination step. The choice of halogen can impact the reactivity and the conditions necessary for the fluorination reaction.

Fluorination Methodologies at the C4 Position of the Naphthyridine Ring

The introduction of a fluorine atom at the C4 position of the 2,7-naphthyridine (B1199556) ring is most commonly accomplished via nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of a halide, such as chloride or bromide, by a fluoride (B91410) ion source.

A prevalent method is the Halogen Exchange (Halex) reaction, where a 4-halo-2,7-naphthyridine is treated with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). These reactions are typically conducted in high-boiling aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The efficiency of the Halex reaction can be enhanced by the use of phase-transfer catalysts, which improve the solubility and reactivity of the fluoride salt.

Cyclization and Annulation Reactions for 2,7-Naphthyridine Ring Formation

The formation of the fundamental 2,7-naphthyridine ring system is a critical step in the synthesis of this compound and its analogs. A variety of classical and modern organic reactions are utilized for this purpose.

Gould-Jacobs Type Reactions for Naphthyridine Synthesis

The Gould-Jacobs reaction, a well-established method for synthesizing quinolines, can be adapted to produce naphthyridines. mdpi.comresearchgate.netresearchgate.net This reaction typically involves the condensation of an aminopyridine with an alkoxymethylenemalonate ester, followed by thermal cyclization to form the second pyridine ring of the naphthyridine system. mdpi.com Subsequent chemical modifications are then necessary to introduce the fluorine atom at the C4 position.

Smiles Rearrangement Approaches in Naphthyridine Synthesis

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, offers a unique approach to constructing fused heterocyclic systems like naphthyridines. researchgate.netnih.govmdpi.comrsc.orgfao.org In the context of 2,7-naphthyridine synthesis, a suitably substituted pyridine with a side chain capable of undergoing the rearrangement can be employed. This method provides a distinct disconnection strategy for accessing complex naphthyridine structures. researchgate.netnih.govmdpi.com For the first time, a Smiles rearrangement was successfully applied in the 2,7-naphthyridine series, opening a new route to 1-amino-3-oxo-2,7-naphthyridines. nih.gov

Multi-Component Reactions for Naphthyridine Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single step. acs.orgnih.govrsc.orgtandfonline.comtandfonline.com For the synthesis of 2,7-naphthyridine scaffolds, MCRs can unite three or more starting materials to rapidly build the heterocyclic core. acs.orgnih.govtandfonline.comtandfonline.com For instance, a one-pot, three-component reaction of aromatic amines, aromatic aldehydes, and N-carbethoxy-4-piperidone in the presence of ceric ammonium (B1175870) nitrate (B79036) has been developed for the synthesis of benzo[c] beilstein-journals.orguni-muenchen.denaphthyridines. tandfonline.comtandfonline.com

Organometallic Approaches for Regioselective Functionalization

Organometallic chemistry provides a powerful set of tools for the regioselective functionalization of heterocycles like 2,7-naphthyridine. Cross-coupling reactions, including Suzuki, Stille, and Negishi reactions, are particularly useful for creating carbon-carbon and carbon-heteroatom bonds at specific positions. beilstein-journals.orgnih.govresearchgate.net

Direct Metalation Techniques (e.g., Lithiation, Magnesiation)

Direct metalation has emerged as a powerful tool for the regioselective functionalization of the 2,7-naphthyridine ring system. This approach typically involves the deprotonation of a C-H bond by a strong organometallic base, followed by quenching with an electrophile to introduce a new substituent.

Lithiation:

Directed ortho-metalation (DoM) is a prominent strategy where a directing metalation group (DMG) guides the deprotonation to an adjacent position. The fluorine atom in this compound can itself act as a weak ortho-directing group in lithiation reactions, a phenomenon observed in other fluoroaromatic systems. researchgate.netrsc.orgrsc.orgsci-hub.se The high electronegativity of fluorine increases the acidity of the neighboring protons, facilitating their removal by strong lithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This allows for the introduction of electrophiles at the C-5 position.

In the closely related benzo[c] dntb.gov.uabeilstein-journals.orgnaphthyridine series, organolithium compounds have been shown to add to the C-5 position of 4-chloro- and 4-fluorobenzo[c] dntb.gov.uabeilstein-journals.orgnaphthyridine, leading to 5-substituted-5,6-dihydro derivatives which can be subsequently aromatized. beilstein-journals.orgd-nb.info

Magnesiation:

The use of sterically hindered magnesium bases, often in combination with lithium chloride, has proven highly effective for the regioselective metalation of various heterocyclic systems, including naphthyridines. The Knochel-Hauser bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), are particularly noteworthy. wikipedia.org These reagents offer enhanced kinetic basicity and functional group tolerance compared to traditional Grignard reagents or lithium amides.

For instance, the regioselective metalation of 4-bromobenzo[c] dntb.gov.uabeilstein-journals.orgnaphthyridine at the C-5 position has been successfully achieved using TMPMgCl·LiCl at low temperatures. beilstein-journals.org Quenching the resulting magnesiated intermediate with various electrophiles provides a range of 5-substituted products. This methodology is applicable to other halo-substituted 2,7-naphthyridines and demonstrates the utility of these bases in preparing functionalized building blocks. nih.govsigmaaldrich.com The choice of the TMP-based Hauser base can be critical; for example, TMPMgCl·LiCl is known to be more effective than iPr₂NMgCl·LiCl for the metalation of certain nitrogen heterocycles. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Ullmann)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including this compound derivatives. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

Suzuki Coupling:

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is widely employed for the functionalization of naphthyridine scaffolds. libretexts.org For example, 4-chlorobenzo[c] dntb.gov.uabeilstein-journals.orgnaphthyridine can be conveniently converted into other 4-substituted derivatives through Suzuki coupling reactions. beilstein-journals.orgd-nb.info In a related strategy, the key intermediate 4-chloro-5-methylbenzo[c] dntb.gov.uabeilstein-journals.orgnaphthyridine has been synthesized via a combination of metalation and a palladium-catalyzed cross-coupling reaction. researchgate.net This intermediate can then undergo a second Suzuki coupling at the C-4 position to introduce further diversity. d-nb.info

Stille Coupling:

The Stille coupling utilizes organotin reagents as the organometallic partner. organic-chemistry.orglibretexts.org This reaction has been successfully applied to the synthesis of 4,5-disubstituted benzo[c] dntb.gov.uabeilstein-journals.orgnaphthyridines. For instance, after initial functionalization, a Stille coupling at the C-4 position of a 4-chloro intermediate can be performed to introduce various substituents. beilstein-journals.orgd-nb.info

Ullmann Condensation:

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has been adapted for the synthesis of biaryl compounds and for intramolecular cyclizations. researchgate.netresearchgate.net For example, the synthesis of N-(4-methyl-2-pyridyl)anthranilic acid, a precursor to a benzo[b] rsc.orgresearchgate.netnaphthyridin-5-one, has been achieved through an Ullmann condensation. researchgate.netresearchgate.net While not a direct functionalization of a pre-formed this compound, this type of coupling is relevant for the construction of the broader naphthyridine framework.

The following table summarizes the application of these cross-coupling reactions in the synthesis of naphthyridine derivatives.

| Coupling Reaction | Reactants | Product Type | Reference(s) |

| Suzuki Coupling | 4-Chlorobenzo[c] dntb.gov.uabeilstein-journals.orgnaphthyridine and boronic acids | 4-Arylbenzo[c] dntb.gov.uabeilstein-journals.orgnaphthyridines | beilstein-journals.org, d-nb.info |

| Stille Coupling | 4-Chloro-5-methylbenzo[c] dntb.gov.uabeilstein-journals.orgnaphthyridine and organostannanes | 4,5-Disubstituted benzo[c] dntb.gov.uabeilstein-journals.orgnaphthyridines | beilstein-journals.org, d-nb.info |

| Ullmann Condensation | 2-Halopyridine and anthranilic acid derivative | Benzo[b] rsc.orgresearchgate.netnaphthyridin-5-one precursor | researchgate.net, researchgate.net |

Advanced Synthetic Strategies and Principles of Green Chemistry in Naphthyridine Synthesis

Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally benign methodologies. In the context of naphthyridine synthesis, several advanced strategies that align with the principles of green chemistry have been reported.

One-Pot, Multi-Component Reactions:

One-pot, multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single synthetic operation to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. An environmentally benign, one-pot, three-component synthesis of benzo[c]pyrazolo dntb.gov.uabeilstein-journals.orgnaphthyridines has been developed. rsc.orgnih.govresearchgate.netresearchgate.net This reaction proceeds in water, a green solvent, and involves the condensation of isatin, malononitrile, and 3-aminopyrazole (B16455) to afford the target naphthyridines in good to excellent yields. rsc.orgnih.govresearchgate.net

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and improved product purities compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of various naphthyridine derivatives. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines has been achieved via a microwave-assisted, one-pot, palladium-catalyzed direct C-H arylation followed by a saponification-decarboxylation sequence. rsc.org Microwave-assisted combinatorial synthesis has also been used to prepare libraries of hexa-substituted 1,4-dihydropyridines, demonstrating the utility of this technology for generating molecular diversity. acs.org

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. The synthesis of functionalized 1,4-ethano-1,5-naphthyridine derivatives has been successfully translated to a flow process. researchgate.netresearcher.life For example, a flow Suzuki-Miyaura process was established to produce polyfunctionalized derivatives in high yields with very short reaction times (e.g., 10 minutes). researchgate.netresearcher.life The use of flow reactors also enables reactions that are difficult to control in batch, such as the metalation of sensitive acrylic derivatives with TMPMgCl·LiCl. asynt.com

The following table highlights some of the green and advanced synthetic approaches for naphthyridine synthesis.

| Synthetic Strategy | Key Features | Example Application | Reference(s) |

| One-Pot, Multi-Component Reaction | High atom economy, reduced waste, use of water as solvent | Synthesis of benzo[c]pyrazolo dntb.gov.uabeilstein-journals.orgnaphthyridines | rsc.org, nih.gov, researchgate.net, researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, improved purity | Synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-g] rsc.orgresearchgate.netnaphthyridin-5-amines | rsc.org, mdpi.com |

| Flow Chemistry | Enhanced safety, scalability, short reaction times | Suzuki-Miyaura coupling for the synthesis of 1,4-ethano-1,5-naphthyridine derivatives | researcher.life, researchgate.net |

Reactivity Profiles and Functionalization of the 4 Fluoro 2,7 Naphthyridine System

Electrophilic Substitution Reactions on the Naphthyridine Core

The 2,7-naphthyridine (B1199556) ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic deactivates the aromatic core towards classical electrophilic aromatic substitution (SEAr) reactions such as nitration or Friedel-Crafts alkylation. nih.gov Electrophilic attack, when it occurs, preferentially targets the lone pairs of the nitrogen atoms, leading to products of N-alkylation or N-oxidation. mdpi.comcdnsciencepub.com

For instance, various naphthyridine isomers, including 2,7-naphthyridine, can be di-N-alkylated using powerful alkylating agents like methylfluorosulfonate ("magic methyl") to yield N,N'-dimethyl naphthyridinium salts. cdnsciencepub.com Similarly, reaction with peroxides can lead to the formation of N-oxides. clockss.org

Table 1: Examples of Electrophilic Attack on Naphthyridine Systems This table is interactive and can be sorted by clicking the headers.

| Reaction Type | Reagent Example | Position of Attack | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Methylfluorosulfonate | N2, N7 | N,N'-Dimethyl-2,7-naphthyridinium salt | cdnsciencepub.com |

| N-Oxidation | Hydrogen Peroxide | Nitrogen atom(s) | N-Oxide | clockss.org |

| Halogenation | Bromine in Nitrobenzene | C3, C4 (on sampangine) | Bromo-substituted derivative | clockss.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions and the Directing Role of Fluorine

In stark contrast to its inertness towards electrophiles, the 4-fluoro-2,7-naphthyridine system is highly activated for Nucleophilic Aromatic Substitution (SNAr). This reactivity is a cornerstone of its synthetic utility. The SNAr reaction on this scaffold is facilitated by two key factors:

Ring Activation: The electron-withdrawing effect of the two ring nitrogen atoms significantly lowers the electron density of the aromatic system, making it susceptible to attack by nucleophiles. acsgcipr.org

The Role of Fluorine: The fluorine atom at the C-4 position plays a crucial dual role. While it is the leaving group, its primary function is to activate the site of attack. Due to its extreme electronegativity, fluorine exerts a powerful negative inductive effect (-I), which strongly polarizes the C4-F bond and stabilizes the negatively charged intermediate, known as a Meisenheimer complex, formed during the reaction. stackexchange.com

The mechanism of the SNAr reaction is typically a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile to form the stabilized anionic Meisenheimer complex. stackexchange.commasterorganicchemistry.com The subsequent elimination of the fluoride (B91410) ion is rapid as it restores the aromaticity of the ring. This is why fluoroarenes are often more reactive in SNAr reactions than their chloro or bromo counterparts, despite the high strength of the C-F bond; the reaction rate is governed by the stability of the intermediate, not the leaving group's ability in the traditional sense. stackexchange.commasterorganicchemistry.com A wide variety of nucleophiles can displace the fluorine atom, providing access to a diverse array of substituted 2,7-naphthyridines.

Table 2: Nucleophiles Used in SNAr Reactions with Halogenated Naphthyridine Systems This table is interactive and can be sorted by clicking the headers.

| Nucleophile Type | Example | Resulting Functional Group | Reference |

|---|---|---|---|

| Oxygen Nucleophiles | Alcoholates, Phenolates | Ethers, Aryl Ethers | beilstein-journals.orgd-nb.info |

| Nitrogen Nucleophiles | Amines, Anilines | Secondary/Tertiary Amines | researchgate.net |

| Carbon Nucleophiles | Acyl Anions, Nitrile Anions | Ketones, Substituted Acetonitriles | d-nb.inforesearchgate.net |

| Sulfur Nucleophiles | Thiols | Thioethers | acsgcipr.org |

Derivatization Strategies for Structural Diversification of the Naphthyridine Scaffold

The structural diversification of the 2,7-naphthyridine scaffold is essential for its application in drug discovery and materials science. Several key strategies are employed, with SNAr on a 4-halo-2,7-naphthyridine being a primary method.

Nucleophilic Aromatic Substitution (SNAr): As detailed in the previous section, the displacement of the C-4 fluorine atom is a highly efficient method for introducing a wide range of functional groups. beilstein-journals.orgd-nb.info

Directed Metalation: Another powerful technique involves the regioselective deprotonation of the naphthyridine ring using a strong, non-nucleophilic base, followed by quenching with an electrophile. For the related 4-bromobenzo[c] encyclopedia.pubnaphthyridine system, the use of TMPMgCl·LiCl (a Knochel-Hauser base) allows for selective metalation at the C-5 position. beilstein-journals.orgd-nb.info The resulting organometallic intermediate can then react with various electrophiles, such as aldehydes or iodine, to introduce new substituents with high regioselectivity. beilstein-journals.orgd-nb.info

Palladium-Catalyzed Cross-Coupling: While SNAr is effective for 4-fluoro derivatives, chloro- and bromo-substituted naphthyridines are excellent substrates for palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions. beilstein-journals.orgd-nb.info These methods allow for the formation of carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups to the naphthyridine core.

Side-Chain Modification: Functional groups introduced onto the scaffold can be further modified. For example, a 2,7-naphthyridine-4-carbaldehyde (B181435) can be reduced to the corresponding alcohol or oxidized to a carboxylic acid, providing further avenues for derivatization.

Table 3: Summary of Derivatization Strategies for the 2,7-Naphthyridine Scaffold This table is interactive and can be sorted by clicking the headers.

| Strategy | Precursor Example | Reagents | Purpose | Reference |

|---|---|---|---|---|

| SNAr | This compound | Nucleophiles (e.g., R-OH, R-NH₂) | Introduce O, N, S, C nucleophiles | beilstein-journals.orgd-nb.info |

| Directed Metalation | 4-Bromo-benzo[c] encyclopedia.pubnaphthyridine | TMPMgCl·LiCl, then Electrophile (E+) | Introduce electrophiles at specific positions | beilstein-journals.orgd-nb.info |

| Cross-Coupling | 4-Chloro-2,7-naphthyridine (B15200927) | Pd catalyst, Boronic acid (Suzuki) | Form C-C bonds | beilstein-journals.orgd-nb.info |

| Side-Chain Modification | 2,7-Naphthyridine-4-carbaldehyde | NaBH₄ (Reduction) | Modify existing substituents |

Ring Annulation and Fused Heterocyclic Systems Derived from Naphthyridines

The 2,7-naphthyridine core serves as an excellent platform for the construction of more complex, polycyclic heterocyclic systems through ring annulation reactions. These fused systems are of significant interest in medicinal chemistry.

Several synthetic approaches have been developed:

Stepwise Annulation: New heterocyclic rings can be built onto the 2,7-naphthyridine scaffold in a stepwise fashion. For example, a pyrazole (B372694) ring can be formed, followed by the construction of a pyrimidine (B1678525) ring via condensation with acetylacetone, leading to tetracyclic pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridines. researchgate.net

Multicomponent Reactions: One-pot, multicomponent reactions provide an efficient route to fused systems. An "on-water" reaction between isatin, malononitrile, and 3-aminopyrazole (B16455) yields benzo[c]pyrazolo encyclopedia.pubnaphthyridine derivatives. rsc.orgrsc.org These products possess amino groups that can be used for subsequent ring annulation, for instance, by reacting with acetic anhydride (B1165640) to form benzo[c]pyrazolo[4,3-f]pyrimido[4,5,6-ij] encyclopedia.pubnaphthyridines. rsc.org

Domino Reactions: Complex fused frameworks can be assembled through domino reactions. A [4+2]/[3+3] annulation cascade has been developed to construct intricate fused encyclopedia.pubnaphthyridine systems in a single step, forming multiple new bonds and rings with high selectivity. researchgate.net

Radical Cyclizations: Free-radical chemistry offers another pathway for ring fusion. Xanthate-mediated radical cyclizations can be used to build saturated nitrogen-containing rings fused to a pyridine (B92270) nucleus, a strategy applicable to the synthesis of tetrahydro-naphthyridine derivatives. acs.org

These strategies highlight the utility of the 2,7-naphthyridine moiety as a foundational element for building molecular complexity, leading to novel polycyclic scaffolds.

Table 4: Examples of Fused Heterocyclic Systems Derived from 2,7-Naphthyridines This table is interactive and can be sorted by clicking the headers.

| Fused System | Synthetic Strategy | Precursor Type | Reference |

|---|---|---|---|

| Pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine | Stepwise Annulation | Chloro-cyano-pyridine derivative | researchgate.net |

| Benzo[c]pyrazolo encyclopedia.pubnaphthyridine | Multicomponent Reaction | Isatin, Malononitrile, 3-Aminopyrazole | rsc.orgrsc.org |

| Complex Fused encyclopedia.pubNaphthyridines | Domino [4+2]/[3+3] Annulation | o-Acylamino-aryl carbonates | researchgate.net |

| Tetrahydro researchgate.netbeilstein-journals.orgnaphthyridines | Radical Cyclization | Dichloropyridines | acs.org |

Structure Activity Relationship Sar Studies and Mechanistic Insights of 4 Fluoro 2,7 Naphthyridine Derivatives

Conformational Analysis and Molecular Geometry Considerations

The three-dimensional arrangement of atoms in a molecule, its conformation and geometry, plays a pivotal role in its interaction with biological targets. For 4-fluoro-2,7-naphthyridine derivatives, the planarity of the naphthyridine ring system is a key feature. However, the introduction of various substituents can induce conformational changes that significantly impact biological activity.

For instance, in a series of 2,7-naphthyridine (B1199556) derivatives, a highly twisted molecular conformation was observed in a 3,5-diphenyl-4H-pyran derivative that was subsequently converted to a 4,5-diphenyl-2,7-naphthidine derivative. researchgate.net This twisted conformation, confirmed by crystal structure analysis, was linked to aggregation-induced emission (AIE) activity, a phenomenon where non-emissive molecules become highly fluorescent in an aggregated state. researchgate.net This highlights how steric hindrance from bulky substituents can force the molecule into a non-planar conformation, leading to unique photophysical properties. researchgate.net

Positional and Substituent Effects on Molecular Interactions

The nature and position of substituents on the this compound scaffold are critical for modulating its biological activity. The fluorine atom itself, due to its high electronegativity and relatively small size, can significantly alter the electronic properties of the molecule, influencing its metabolic stability and binding affinity. tandfonline.com

SAR studies on various naphthyridine derivatives have revealed key insights:

Substitution at C2 and C8: In a series of 2-phenyl-2,7-naphthyridinone derivatives, substitutions at the C2 and C8 positions were explored for their effect on c-Kit and VEGFR-2 kinase inhibition. mdpi.com For example, replacing a 4-fluoro-phenyl group with a 4-chloro-phenyl or 4-trifluoromethoxy-phenyl group at the C2 position led to slightly stronger c-Kit inhibitory activity. mdpi.com

Amino substituents: The introduction of amino groups and their derivatives at various positions has been a common strategy to enhance biological activity. For instance, 8-amino-substituted 2-phenyl-2,7-naphthyridinone derivatives were synthesized and evaluated as kinase inhibitors. mdpi.com The nature of the substituent on the amino group, such as benzyl, pyridylmethyl, or furanylmethyl, was found to influence the inhibitory potency. mdpi.com

Halogenation: The introduction of a fluorine atom at the C-6 position of the quinolone ring has been shown to improve DNA gyrase-complex binding by 2-17 fold in various bacteria. tandfonline.com Similarly, the introduction of bromine at the C-6 position of a 7-methyl-1,8-naphthyridinone scaffold enhanced antibacterial activity. nih.gov

Other substituents: The presence of a carboxylic acid group, a piperazinyl group, and a fluoroethyl group in 1,8-naphthyridine-3-carboxylic acid derivatives are suggestive of potential antibacterial, antiviral, or anticancer properties. ontosight.ai

These examples underscore the importance of systematic modifications at different positions of the naphthyridine core to optimize interactions with specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electronic requirements for activity.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D shape and electrostatic fields. slideshare.netijpsonline.com The methodology involves aligning a series of molecules and calculating their steric and electrostatic interaction energies with a probe atom at various grid points. google.com The resulting data is then analyzed using partial least squares (PLS) to generate a model that can predict the activity of new compounds. ijpsonline.comgoogle.com

In studies of naphthyridine derivatives, CoMFA has been successfully applied to rationalize binding affinities and predict the potency of new analogues. nih.govacs.org For example, a CoMFA model for a series of naphthyridine derivatives as cytotoxic agents identified the importance of the C-1 NH and C-4 carbonyl group of the naphthyridine ring and the C-2 naphthyl ring for activity. nih.gov The contour maps generated from CoMFA models provide a visual representation of the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding the design of more potent inhibitors. researchgate.netnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is another 3D-QSAR method that calculates similarity indices based on different physicochemical properties, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govmdpi.com Unlike CoMFA, CoMSIA uses a Gaussian-type distance dependence, which avoids singularities at atomic positions and often results in more easily interpretable contour maps. nih.gov

CoMSIA studies on naphthyridine and related heterocyclic derivatives have provided valuable insights into their SAR. researchgate.netnih.gov For a series of naphthyridine derivatives with cytotoxic activity, CoMSIA models were developed that showed good predictive ability. nih.gov The resulting contour maps highlighted the importance of specific physicochemical properties at different positions of the molecule for its anticancer activity. nih.gov The combination of different fields in CoMSIA can offer a more comprehensive understanding of the molecular features required for optimal biological activity. mdpi.com

| 3D-QSAR Study on Naphthyridine Derivatives for Cytotoxicity nih.gov | HeLa | HL-60 | PC-3 |

| CoMFA q² | 0.857 | 0.777 | 0.702 |

| CoMFA r² | 0.984 | 0.937 | 0.983 |

| CoMFA r²_pred | 0.966 | 0.913 | 0.974 |

| CoMSIA q² | Not specified | Not specified | Not specified |

| CoMSIA r² | Not specified | Not specified | Not specified |

| CoMSIA r²_pred | Not specified | Not specified | Not specified |

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²_pred: predictive correlation coefficient for the test set.

Mechanisms of Interaction with Molecular Targets (e.g., Enzyme Inhibition, DNA Intercalation, Kinase Modulation)

Derivatives of this compound exert their biological effects through various mechanisms, including enzyme inhibition, DNA intercalation, and kinase modulation.

Enzyme Inhibition: Many naphthyridine derivatives are known to inhibit enzymes. For example, nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, selectively inhibits the A subunit of bacterial DNA gyrase, blocking DNA replication. nih.gov Other derivatives have shown inhibitory activity against topoisomerase II, an enzyme involved in DNA topology changes. nih.gov More recently, 3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-diones have been identified as MEK inhibitors. google.com

DNA Intercalation: Some naphthyridine derivatives can insert themselves between the base pairs of DNA, a process known as intercalation. ontosight.ai This can lead to DNA damage and induce apoptosis in cancer cells. The planar structure of the naphthyridine ring system is well-suited for this type of interaction. arkat-usa.org Studies have shown that certain naphthyridine derivatives can strongly bind to cytosine in an AP site-containing DNA duplex. nih.gov

Kinase Modulation: Kinases are a class of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. Several 2,7-naphthyridine derivatives have been identified as potent kinase inhibitors. For instance, substituted dibenzo[c,f] researchgate.netresearchgate.netnaphthyridine was identified as a novel and selective phosphoinositide-dependent kinase-1 (PDK-1) inhibitor. researchgate.net Additionally, 2,8-disubstituted-1,6-naphthyridines have shown potent and selective affinity for CDK8/19. acs.org Furthermore, 8-amino-substituted 2-phenyl-2,7-naphthyridinone derivatives have been discovered as new c-Kit/VEGFR-2 kinase inhibitors. mdpi.com Naphthyridine compounds have also been developed as JAK kinase inhibitors. google.com

| Compound | Target | Biological Activity |

| 8-Amino-substituted 2-phenyl-2,7-naphthyridinone derivatives mdpi.com | c-Kit/VEGFR-2 | Kinase Inhibition |

| Dibenzo[c,f] researchgate.netresearchgate.netnaphthyridine researchgate.net | PDK-1 | Kinase Inhibition |

| 2,8-Disubstituted-1,6-naphthyridines acs.org | CDK8/19 | Kinase Inhibition |

| Nalidixic acid nih.gov | DNA gyrase | Enzyme Inhibition |

| 3,4-Dihydro-2,7-naphthyridine-1,6(2H,7H)-diones google.com | MEK | Enzyme Inhibition |

| Indolo[1,2-b] researchgate.netresearchgate.netnaphthyridine-5,12-dione derivatives arkat-usa.org | DNA | DNA Intercalation |

Computational Chemistry and Molecular Modeling of 4 Fluoro 2,7 Naphthyridine Systems

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the accurate prediction of the electronic structure and associated properties of molecules. For aromatic nitrogen heterocycles like the 2,7-naphthyridine (B1199556) scaffold, DFT is employed to elucidate fundamental characteristics that govern their chemical behavior and potential applications.

Electronic Properties: Key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are routinely calculated. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity. In the case of 4-Fluoro-2,7-naphthyridine, the introduction of a highly electronegative fluorine atom at the 4-position is expected to significantly influence the electron density distribution across the aromatic system. This substitution would likely lower both the HOMO and LUMO energy levels, potentially altering the energy gap and, consequently, the molecule's reactivity and kinetic stability. DFT studies on other naphthyridine derivatives have successfully correlated these calculated electronic properties with experimental observations. For instance, investigations into push-pull naphthyridine chromophores have used DFT to demonstrate how substituent changes modulate the HOMO-LUMO gap, which in turn affects their non-linear optical (NLO) properties. rsc.org

Spectroscopic Properties: DFT calculations are also instrumental in predicting various spectroscopic features. Theoretical vibrational spectra (Infrared and Raman) can be computed to aid in the interpretation of experimental data. Furthermore, Time-Dependent DFT (TD-DFT) is a powerful extension used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions between molecular orbitals. For this compound, TD-DFT would be used to calculate the excitation energies and oscillator strengths of its electronic transitions, helping to understand its photophysical properties.

A hypothetical table of calculated electronic properties for this compound, based on typical DFT functional and basis set combinations, is presented below.

| Property | Calculated Value (Arbitrary Units) | Method |

| HOMO Energy | -6.5 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311G(d,p) |

| Dipole Moment | 3.5 D | B3LYP/6-311G(d,p) |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor recognition.

For this compound, docking simulations would be employed to predict its binding affinity and mode of interaction within the active site of a specific protein target. The 2,7-naphthyridine core is a recognized scaffold in medicinal chemistry, known to interact with various enzymes, such as kinases and phosphodiesterases. mdpi.comnih.gov The presence of a fluorine atom can be particularly advantageous in ligand-target interactions. Fluorine can act as a weak hydrogen bond acceptor and can form favorable electrostatic and multipolar interactions. chim.it Moreover, the substitution of hydrogen with fluorine can alter the conformation and lipophilicity of the molecule, which can significantly impact its binding affinity and pharmacokinetic properties. chim.it

A typical molecular docking workflow for this compound would involve:

Preparation of the 3D structure of the this compound ligand.

Selection and preparation of the 3D structure of the target protein receptor from a database like the Protein Data Bank (PDB).

Definition of the binding site on the receptor.

Execution of the docking algorithm to generate a series of possible binding poses.

Scoring and ranking of the poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The results of such simulations can provide detailed information on crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues of the protein. For example, studies on other fluorinated heterocyclic sulfonamides have shown that the fluorine atom can contribute significantly to the binding energy and selectivity for the target enzyme. westmont.edu

| Target Protein (Example) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Phosphodiesterase 5 (PDE5) | -8.5 | Gln817, Phe820, Val782 |

| c-Kit Kinase | -9.2 | Cys673, Thr670, Asp810 |

Note: The data in this table is for illustrative purposes to demonstrate the output of molecular docking simulations and is not based on published results for this compound.

Theoretical Studies on Reaction Mechanisms and Selectivity

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult or impossible to observe experimentally. Theoretical studies can elucidate reaction pathways, calculate activation energies, and explain the origins of regio- and stereoselectivity.

For the 2,7-naphthyridine system, various synthetic and functionalization reactions are of interest. Theoretical studies can be applied to understand the reactivity of the this compound core. For instance, the electron-withdrawing nature of the fluorine atom and the nitrogen atoms in the rings creates a specific pattern of electron density, influencing the susceptibility of different positions to nucleophilic or electrophilic attack.

One area of study could be nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom could potentially act as a leaving group or influence the reactivity at other positions. Computational modeling could map out the potential energy surface for such reactions, comparing the activation barriers for substitution at different sites on the ring.

Furthermore, rearrangement reactions are known to occur in the 2,7-naphthyridine series, such as the Smiles rearrangement. researchgate.netnih.gov Theoretical studies could be employed to model the mechanism of such rearrangements for this compound, identifying the key transition states and intermediates and explaining how the fluorine substituent affects the reaction kinetics and thermodynamics. These studies typically involve locating stationary points on the potential energy surface and calculating their relative energies to construct a reaction profile.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used for the prediction of spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions are highly valuable for structure elucidation and verification of newly synthesized compounds.

For substituted 2,7-naphthyridine derivatives, it has been demonstrated that an incremental calculation approach based on experimental data can be used to simulate ¹H- and ¹³C-NMR spectra with good accuracy. mdpi.com This method relies on the chemical shifts of the unsubstituted 2,7-naphthyridine core and adds substituent-specific increments to predict the shifts for the substituted analogue.

In addition to empirical methods, quantum mechanical calculations, particularly using DFT with appropriate functionals and basis sets (often including gauge-independent atomic orbitals, GIAO), can provide ab initio predictions of NMR parameters. For this compound, these calculations would predict the ¹H, ¹³C, and importantly, the ¹⁹F chemical shifts. Predicting ¹⁹F NMR spectra is particularly useful, as this nucleus has a wide chemical shift range that is very sensitive to the local electronic environment. Computational prediction can aid in the assignment of complex spectra and confirm the regiochemistry of fluorination.

The accuracy of these predictions depends on several factors, including the level of theory, the basis set, and the treatment of solvent effects, which are often modeled using a polarizable continuum model (PCM).

| Nucleus | Predicted Chemical Shift (ppm) | Method |

| ¹H (at C1) | 9.5 | GIAO-DFT |

| ¹³C (at C4) | 160 (JC-F ≈ 250 Hz) | GIAO-DFT |

| ¹⁹F (at C4) | -115 | GIAO-DFT |

Note: The data in this table is illustrative of typical computational NMR predictions and is not based on published results for this compound.

Spectroscopic Characterization Methodologies for 4 Fluoro 2,7 Naphthyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 4-Fluoro-2,7-naphthyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, each proton in the molecule is expected to produce a distinct signal, with its chemical shift (δ) being influenced by the electron density of its local environment. The protons on the naphthyridine ring will appear in the aromatic region, typically between 7.0 and 9.5 ppm. The fluorine atom at the C4 position will induce through-bond coupling with neighboring protons, leading to characteristic splitting patterns. For instance, the proton at C3 would be expected to show a doublet due to coupling with the fluorine atom. The coupling constants (J-values) between adjacent protons (ortho-coupling) are typically in the range of 4-9 Hz, while meta- and para-couplings are smaller.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the nature of the attached atoms. The carbon atom directly bonded to the fluorine atom (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. The chemical shifts for the carbon atoms in the 2,7-naphthyridine (B1199556) ring are generally found in the range of 110-160 ppm. A method for simulating the ¹³C-NMR spectra of one-ring substituted 2,7-naphthyridine derivatives has been developed, which can provide theoretical chemical shift values to aid in spectral assignment mdpi.com.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the spin systems of the naphthyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across the entire molecule and confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established increments for substituted 2,7-naphthyridines and general principles of NMR spectroscopy.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | ~9.3 | C-1: ~155 |

| H-3 | ~8.0 (d, JHF ≈ 4 Hz) | C-3: ~115 (d, JCF ≈ 15 Hz) |

| C-4 | - | C-4: ~160 (d, ¹JCF ≈ 250 Hz) |

| H-5 | ~7.8 | C-4a: ~138 |

| H-6 | ~8.8 | C-5: ~120 |

| H-8 | ~9.5 | C-6: ~152 |

| C-8: ~150 | ||

| C-8a: ~135 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum will be characterized by several key absorption bands.

The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the naphthyridine ring system will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is anticipated in the range of 1000-1300 cm⁻¹. The precise position of this band can be influenced by the electronic environment of the aromatic ring. Out-of-plane C-H bending vibrations will be observed in the fingerprint region, typically below 900 cm⁻¹, and can provide information about the substitution pattern of the aromatic system.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C and C=N Stretch | 1400 - 1650 | Medium to Strong |

| C-F Stretch | 1000 - 1300 | Strong |

| C-H Out-of-plane Bend | < 900 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum will correspond to its molecular weight.

The fragmentation of 2,7-naphthyridine derivatives often begins at the substituent level mdpi.com. In the case of this compound, the loss of a fluorine atom is a possible initial fragmentation step. A common fragmentation pathway for the 2,7-naphthyridine ring itself involves the sequential loss of HCN and C₂H₂ molecules mdpi.com. This leads to characteristic fragment ions with m/z values of 104, 103, 77, 76, and 50, which can be indicative of the 2,7-naphthyridine core mdpi.com. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental formulas.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 148 | [M]⁺ (Molecular Ion) |

| 129 | [M - F]⁺ |

| 121 | [M - HCN]⁺ |

| 104 | [M - F - HCN]⁺ |

| 77 | [C₆H₅]⁺ |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its aromatic system.

The spectrum will likely exhibit multiple absorption bands corresponding to π → π* transitions within the conjugated naphthyridine ring system. These transitions typically occur in the UV region. The presence of the fluorine substituent may cause a slight shift in the absorption maxima compared to the parent 2,7-naphthyridine. The solvent used for the measurement can also influence the position and intensity of the absorption bands.

Fluorescence Spectroscopy for Investigation of Optical Properties

Fluorescence spectroscopy provides information about the electronic structure of a molecule and its excited state properties. While not all aromatic compounds are fluorescent, many naphthyridine derivatives exhibit fluorescence. The fluorescence properties of this compound would be dependent on its ability to absorb light and then emit a portion of that energy as photons.

If fluorescent, the compound would show an emission spectrum at a longer wavelength (lower energy) than its absorption spectrum (Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be determined. The fluorescence properties, including the emission wavelength and intensity, can be sensitive to the solvent polarity and the presence of other substituents on the naphthyridine ring. For instance, some amino-substituted naphthyridine derivatives are known to be highly fluorescent mdpi.com. The introduction of a fluorine atom could potentially modulate the fluorescence properties of the 2,7-naphthyridine core.

Advanced Research Avenues and Future Prospects for 4 Fluoro 2,7 Naphthyridine

4-Fluoro-2,7-naphthyridine as a Pivotal Building Block in the Synthesis of Complex Chemical Entities

The this compound core serves as a valuable synthon in the construction of complex, biologically active molecules. Its utility stems from the presence of multiple reactive sites and the modulating effect of the fluorine atom on the electronic character of the naphthyridine ring system.

Researchers have increasingly recognized the 2,7-naphthyridine (B1199556) scaffold as a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects. researchgate.net The introduction of a fluorine atom at the 4-position can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties.

One of the key applications of this building block is in the development of kinase inhibitors. The 2,7-naphthyridine scaffold has been successfully employed in the design of inhibitors for various kinases, including c-Kit and VEGFR-2. nih.gov For instance, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were synthesized to explore their potential as kinase inhibitors, highlighting the adaptability of the 2,7-naphthyridine core for creating potent and selective therapeutic agents. nih.gov While this study did not specifically use the 4-fluoro derivative, it underscores the potential of this scaffold in kinase inhibitor design. The strategic placement of the fluorine atom in this compound can be exploited to fine-tune the inhibitor's interaction with the kinase active site.

Furthermore, the reactivity of the fluoro-substituted ring allows for various synthetic transformations, including nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of a wide range of functional groups at the 4-position, facilitating the synthesis of diverse libraries of compounds for biological screening. The development of palladium-catalyzed cross-coupling reactions has also opened up new avenues for the functionalization of naphthyridine rings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions. nih.govnih.govmdpi.comrsc.org

Exploration of Innovative Catalytic and Sustainable Chemistry Approaches for Naphthyridine Synthesis

The synthesis of functionalized naphthyridines, including this compound, is an active area of research, with a growing emphasis on developing more efficient, sustainable, and environmentally friendly methods.

Traditional methods for the synthesis of aza-heterocycles often involve harsh reaction conditions and the use of stoichiometric and often toxic reagents. Modern synthetic chemistry is moving towards catalytic and sustainable approaches to address these limitations. mdpi.comnih.gov For the synthesis of fluorinated aza-heterocycles, innovative strategies such as catalytic C-H activation and fluorination are being explored. researchgate.netnih.govrsc.orgnih.govrsc.org These methods offer the potential for direct introduction of fluorine atoms into the naphthyridine core, avoiding multi-step synthetic sequences.

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds under mild conditions. mdpi.com This methodology could be applied to the synthesis of this compound and its derivatives, offering a greener alternative to traditional fluorination methods. Photocatalytic approaches can enable the generation of highly reactive intermediates that can participate in C-H fluorination reactions with high selectivity. princeton.edu

Furthermore, the principles of green chemistry are being increasingly integrated into the synthesis of heterocyclic compounds. This includes the use of renewable starting materials, atom-economical reactions, and the reduction of waste. researchgate.net The development of catalytic multicomponent reactions and cascade reactions provides efficient pathways to complex molecular architectures from simple starting materials in a single operation. researchgate.net Exploring these sustainable methodologies for the synthesis of this compound is a key area for future research.

Design and Synthesis of Novel Hybrid Naphthyridine Architectures

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug discovery to develop compounds with improved efficacy, novel mechanisms of action, or the ability to overcome drug resistance. The this compound scaffold is a promising candidate for the design and synthesis of such hybrid architectures.

One potential application is in the development of novel DNA intercalators for cancer therapy. DNA intercalators are molecules that can insert themselves between the base pairs of DNA, leading to cell death. nih.gov By covalently linking a this compound moiety to another DNA-binding motif, it may be possible to create hybrid molecules with enhanced DNA affinity and cytotoxic activity. The design of such molecules can be guided by the structural features known to be important for DNA intercalation. nih.gov

Another promising avenue is the synthesis of hybrid molecules targeting multiple biological pathways involved in a disease. For example, a this compound-based kinase inhibitor could be linked to a molecule that targets a different signaling pathway implicated in the same cancer type. This multi-target approach could lead to synergistic therapeutic effects and a lower likelihood of developing drug resistance.

Synergistic Experimental and Computational Research Directions for Enhanced Understanding and Discovery

The integration of computational chemistry with experimental synthesis and biological evaluation offers a powerful paradigm for accelerating the discovery and optimization of novel compounds based on the this compound scaffold.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. mdpi.com These theoretical studies can aid in understanding reaction mechanisms, predicting the regioselectivity of synthetic transformations, and designing molecules with desired photophysical properties for applications in fluorescent probes and optical materials.

Molecular docking and dynamics simulations are instrumental in understanding the binding interactions of this compound-based ligands with their biological targets, such as protein kinases. rsc.org These computational models can guide the rational design of more potent and selective inhibitors by identifying key interactions and suggesting structural modifications to enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of this compound derivatives with their biological activity. These models can then be used to virtually screen new compound libraries and prioritize candidates for synthesis and experimental testing.

The synergy between experimental and computational approaches creates a feedback loop where theoretical predictions guide experimental work, and experimental results are used to refine and validate the computational models. rsc.org This integrated approach is crucial for navigating the vast chemical space of possible this compound derivatives and efficiently identifying compounds with optimal properties for various applications, from medicine to materials science.

Q & A

What are the key synthetic strategies for preparing 4-Fluoro-2,7-naphthyridine, and how can reaction conditions be optimized to improve yield?

Basic Research Question

The synthesis of this compound typically involves halogenation or nucleophilic substitution reactions. For example, chlorinated naphthyridine derivatives (e.g., 2,4-Dichloro-1,7-naphthyridine) can serve as precursors for fluorination via halogen exchange with KF or other fluorinating agents under controlled conditions . Optimization strategies include:

- Temperature control : Fluorination reactions often require elevated temperatures (e.g., 150–200°C) to activate inert C–Cl bonds.

- Catalyst selection : Transition metal catalysts (e.g., Pd or Cu) may enhance reactivity in cross-coupling steps .

- Solvent systems : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

- Analytical monitoring : Use HPLC or LC-MS to track reaction progress and identify byproducts .

How can the electronic and steric effects of the fluorine substituent in this compound be characterized using spectroscopic methods?

Basic Research Question

The fluorine atom’s electronegativity and position influence the compound’s reactivity and intermolecular interactions. Key methodologies include:

- NMR analysis : NMR provides direct insight into electronic environments. For example, deshielding effects due to fluorine’s electron-withdrawing nature can be quantified .

- X-ray crystallography : Resolve steric effects by analyzing bond angles and crystal packing (e.g., fluorine’s impact on π-π stacking in naphthyridine derivatives) .

- Computational modeling : DFT calculations (e.g., using Gaussian) predict frontier molecular orbitals and charge distribution .

What are the biological targets of this compound derivatives, and how does fluorination enhance activity?

Advanced Research Question

Fluorinated naphthyridines exhibit antimicrobial and antiviral properties. For example:

- Antibacterial activity : Fluorine at the 4-position increases membrane permeability in Gram-negative bacteria by modulating lipophilicity (cLogP ~1.5–2.0) .

- Enzyme inhibition : Derivatives inhibit DNA gyrase or topoisomerase IV via fluorine-mediated H-bonding with active-site residues .

- Structure-activity relationship (SAR) : Fluorine’s small size and high electronegativity allow precise steric and electronic tuning, reducing off-target effects compared to bulkier substituents .

How can conflicting data on the solubility of this compound in polar solvents be resolved?

Advanced Research Question

Discrepancies in solubility data (e.g., in water vs. DMSO) may arise from impurities or measurement techniques. Mitigation strategies include:

- Purification : Recrystallize using mixed solvents (e.g., ethanol/water) to remove hydrophobic byproducts .

- Standardized protocols : Use USP-type solubility apparatus under controlled temperature and agitation .

- Analytical validation : Compare UV-Vis (λ~270 nm) and NMR spectra across batches to confirm consistency .

What methodologies are effective for analyzing degradation pathways of this compound under physiological conditions?

Advanced Research Question

Stability studies in simulated biological environments (e.g., pH 7.4 buffer) involve:

- Forced degradation : Expose the compound to heat, light, or oxidative stress (HO) and monitor via LC-MS .

- Metabolite identification : Use liver microsomes or hepatocyte assays to detect hydroxylated or defluorinated metabolites .

- Kinetic analysis : Apply Arrhenius equations to predict shelf-life under storage conditions .

How does fluorination at the 4-position affect the photophysical properties of 2,7-naphthyridine scaffolds?

Advanced Research Question

Fluorine alters UV absorption and fluorescence emission:

- Absorption shifts : Fluorine’s inductive effect red-shifts λ by ~10–15 nm compared to non-fluorinated analogs .

- Quantum yield : Enhanced rigidity from fluorine’s steric effects may increase fluorescence efficiency (e.g., Φ~0.3–0.5) .

- Applications : These properties are exploitable in bioimaging or optoelectronic materials .

What strategies address contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

Advanced Research Question

Variability in catalytic performance (e.g., Suzuki-Miyaura yields ranging 40–85%) may stem from:

- Ligand effects : Bulky ligands (e.g., SPhos) improve steric protection of the palladium center, reducing dehalogenation side reactions .

- Substrate purity : Trace moisture or oxygen in this compound precursors can poison catalysts; use Schlenk-line techniques for anhydrous/anoxic conditions .

- Reaction scaling : Pilot small-scale optimization (e.g., 0.1 mmol) before larger syntheses to identify bottlenecks .

How can computational tools predict the reactivity of this compound in novel reaction systems?

Advanced Research Question

Molecular modeling aids in reaction design:

- Docking studies : Simulate interactions with biological targets (e.g., viral proteases) using AutoDock Vina .

- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites .

- Transition state analysis : IRC (intrinsic reaction coordinate) maps in Gaussian reveal energy barriers for fluorination steps .

What are the challenges in achieving regioselective functionalization of this compound, and how can they be overcome?

Advanced Research Question

Competing reactions at N1, C3, or C5 positions require precise control:

- Directing groups : Install temporary groups (e.g., boronic esters) to steer electrophilic substitution .

- Metal-mediated strategies : Use Pd-catalyzed C–H activation with pyridine-based ligands to favor C5 functionalization .

- Kinetic vs. thermodynamic control : Lower temperatures (e.g., –20°C) favor kinetic products, while higher temperatures drive thermodynamic outcomes .

How do solvent polarity and proticity influence the tautomeric equilibrium of this compound?

Advanced Research Question

The compound may exist as keto-enol tautomers, affecting reactivity:

- Solvent screening : In DMSO-d, the keto form dominates (δ~12 ppm for NH in H NMR), while protic solvents (e.g., MeOH) stabilize enolic forms .

- pH dependence : Adjust buffer pH (e.g., 5–9) to shift equilibrium; pKa values can be determined via potentiometric titration .

- Implications : Tautomeric state impacts binding affinity in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.